N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
Description
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Properties
IUPAC Name |
N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-18-9-7-17(8-10-18)13-26-20-11-6-14(2)12-19(20)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h6-12H,5,13H2,1-4H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOZOBLCHJBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a spiro-indole structure fused with a thiadiazole ring and an acetylated side chain. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and thiadiazole are known to induce apoptosis in cancer cell lines. In vitro studies suggest that this compound may also share these properties.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 15.0 | Cell cycle arrest |
| N-[... ] | A549 | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various assays against both Gram-positive and Gram-negative bacteria. Initial findings indicate moderate to strong antibacterial effects.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 25 | Gentamicin (10) |
| Escherichia coli | 30 | Ampicillin (15) |
| Bacillus subtilis | 20 | Ciprofloxacin (20) |
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown potential in anti-inflammatory and analgesic activities. These effects are likely mediated through inhibition of specific enzymes such as COX and LOX.
Case Studies
A case study involving the synthesis and biological evaluation of related indole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study reported that specific substitutions at the indole core significantly increased anticancer efficacy against various cell lines.
Q & A
Q. What are the key synthetic challenges in preparing N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., acetic acid or DMF), and reaction time to avoid side products. Critical steps include the formation of the spiro[indole-thiadiazole] core and regioselective acetylation. Intermediate purification via column chromatography and recrystallization (e.g., from ethanol-DMF mixtures) ensures high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the spiro structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the spiro junction and substituent positions, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. X-ray crystallography using SHELXL refinement provides unambiguous structural validation, particularly for the spiro-conformation and stereochemistry .
Q. What in vitro biological assays are typically used to evaluate its anticancer potential?
Standard assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2).
- Enzyme inhibition : Kinase or protease inhibition studies (IC₅₀ values reported in µM ranges).
- Apoptosis induction : Flow cytometry for Annexin V/PI staining .
Q. How is the compound purified post-synthesis, and what purity thresholds are acceptable for biological testing?
Purification involves sequential steps:
- Liquid-liquid extraction to remove unreacted starting materials.
- Column chromatography (silica gel, ethyl acetate/hexane gradients).
- Recrystallization from ethanol or DMF. Purity ≥95% (HPLC, λ = 254 nm) is required for reproducible bioactivity data .
Q. What stability considerations are critical for storing this compound?
The compound is hygroscopic and light-sensitive. Recommended storage:
- Temperature : -20°C in sealed vials under inert gas (N₂/Ar).
- Solvent : DMSO stock solutions (10 mM) stable for ≤6 months at -80°C. Degradation is monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?
A Design of Experiments (DoE) approach evaluates variables:
- Temperature : 60–100°C for cyclization steps.
- Catalyst : Triethylamine or NaHCO₃ for acid scavenging.
- Solvent polarity : DMF enhances solubility of intermediates. Statistical optimization (e.g., ANOVA) identifies optimal parameters, achieving yields up to 85% .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Validate via HPLC and elemental analysis.
- Assay protocols : Standardize cell lines, incubation times, and controls.
- Structural analogs : Compare activity of derivatives (e.g., 4-ethoxybenzyl vs. 4-chlorophenoxyethyl substituents) to identify critical pharmacophores .
Q. What crystallographic challenges arise in resolving the spiro-conformation, and how are they addressed?
Challenges include:
- Disorder in the thiadiazole ring : Mitigated by low-temperature data collection (100 K).
- Twinned crystals : SHELXD and SHELXE resolve phases via dual-space methods. Final refinement (R-factor < 0.05) uses SHELXL with anisotropic displacement parameters .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., EGFR kinase).
- QSAR models : Hammett constants or logP values correlate substituent effects with bioactivity.
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
Q. How can researchers design derivatives to enhance metabolic stability without compromising potency?
Strategies include:
- Bioisosteric replacement : Substitute the 4-ethoxybenzyl group with trifluoromethyl or heteroaryl moieties.
- Prodrug approaches : Introduce hydrolyzable esters at the acetamide group.
- CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
